

cupric fluoride molar mass and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric fluoride*

Cat. No.: B3029767

[Get Quote](#)

An In-Depth Technical Guide to **Cupric Fluoride**: Molar Mass and Density

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **cupric fluoride** (Copper(II) fluoride), with a specific focus on its molar mass and density. Detailed experimental protocols for its synthesis and the determination of these key properties are presented for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data Summary

The molar mass and density of both the anhydrous and dihydrate forms of **cupric fluoride** are summarized in the table below for easy reference and comparison.

Property	Anhydrous Cupric Fluoride (CuF ₂)	Dihydrate Cupric Fluoride (CuF ₂ ·2H ₂ O)
Molar Mass	101.54 g/mol [1][2][3][4]	137.57 g/mol [5]
Density	4.23 g/cm ³ [1][2][5]	2.93 g/cm ³ [5]

Experimental Protocols

Synthesis of High-Purity Anhydrous Cupric Fluoride

A robust method for the synthesis of high-purity anhydrous **cupric fluoride** involves the fluorination of copper(II) oxide. This method is particularly effective in producing a high-purity product by minimizing contamination.

Methodology:

- Reactant Preparation: A precisely weighed amount of high-purity copper(II) oxide (CuO) powder is placed in a reaction boat, typically made of a material resistant to fluorine gas at high temperatures, such as Monel or nickel.
- Reaction Setup: The reaction boat containing the copper(II) oxide is placed inside a tube furnace. The furnace is equipped with a gas inlet for the introduction of anhydrous hydrogen fluoride (HF) gas and an outlet for the removal of gaseous byproducts.
- Fluorination Process: The furnace temperature is gradually raised to approximately 400 °C. Anhydrous hydrogen fluoride gas is then passed over the copper(II) oxide. The reaction proceeds as follows: $\text{CuO(s)} + 2\text{HF(g)} \rightarrow \text{CuF}_2\text{(s)} + \text{H}_2\text{O(g)}$
- Reaction Completion and Cooling: The flow of hydrogen fluoride is maintained for a sufficient duration to ensure the complete conversion of the oxide to the fluoride. After the reaction is complete, the furnace is cooled down to room temperature under a stream of an inert gas, such as nitrogen or argon, to prevent rehydration of the hygroscopic **cupric fluoride**.
- Product Handling and Storage: The resulting white to pale blue anhydrous **cupric fluoride** powder is quickly transferred to a dry, inert atmosphere glovebox for handling and storage to prevent absorption of moisture from the air.

Determination of Molar Mass

The molar mass of **cupric fluoride** is fundamentally determined from its chemical formula, CuF₂, and the atomic masses of its constituent elements. For experimental verification, mass spectrometry can be employed.

2.2.1. Theoretical Calculation

- Identify Atomic Masses: From the periodic table, the atomic mass of Copper (Cu) is approximately 63.55 amu, and the atomic mass of Fluorine (F) is approximately 19.00 amu.
- Calculate Molar Mass: The molar mass of CuF₂ is calculated as: Molar Mass = (1 × Atomic Mass of Cu) + (2 × Atomic Mass of F) Molar Mass = (1 × 63.55 g/mol) + (2 × 19.00 g/mol) = 101.55 g/mol.

2.2.2. Experimental Verification via Mass Spectrometry

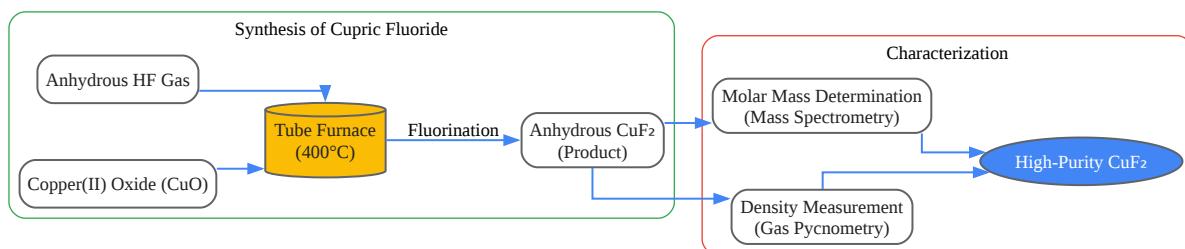
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.

Methodology:

- Sample Preparation: A small, pure sample of **cupric fluoride** is required.
- Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. For inorganic salts like **cupric fluoride**, techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or other suitable ionization methods are used to generate ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector measures the abundance of ions at each mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum will show peaks corresponding to the isotopic masses of the copper and fluorine atoms, as well as molecular ions. The peak corresponding to the most abundant isotopic combination of the CuF_2^+ ion is used to confirm the molar mass.

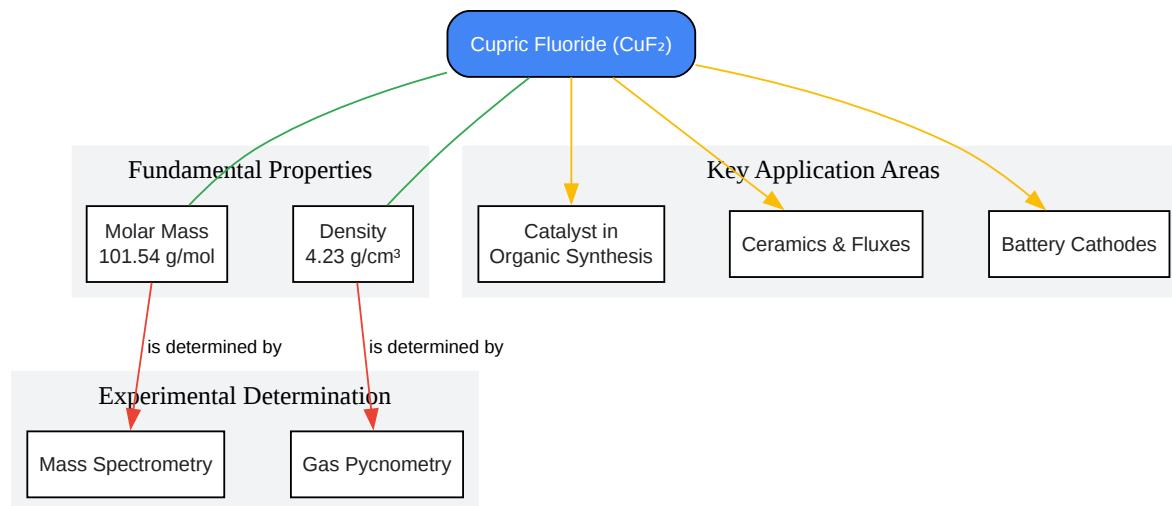
Determination of Density

Gas pycnometry is a highly accurate and non-destructive method for determining the skeletal density of a solid powder like **cupric fluoride**. This technique measures the volume of the solid by displacing an inert gas, typically helium.


Methodology:

- Sample Preparation: A known mass of the dry **cupric fluoride** powder is accurately weighed using an analytical balance.
- Instrument Setup: The gas pycnometer is calibrated according to the manufacturer's instructions. This typically involves measuring the volume of the sample chamber and a reference chamber.

- Sample Loading: The weighed **cupric fluoride** sample is placed into the sample chamber of the pycnometer.
- Measurement Cycle:
 - The sample chamber is pressurized with helium gas to a specific pressure (P_1).
 - The valve connecting the sample chamber to a reference chamber of known volume (V_r) is opened, allowing the gas to expand.
 - The final equilibrium pressure (P_2) is measured.
- Volume Calculation: The volume of the solid sample (V_s) is calculated using Boyle's Law. The change in pressure is related to the volume occupied by the solid.
- Density Calculation: The density (ρ) of the **cupric fluoride** is then calculated using the formula: $\rho = \text{mass} / V_s$


Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **cupric fluoride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **cupric fluoride**.

[Click to download full resolution via product page](#)

Caption: Key properties and applications of **cupric fluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. measurlabs.com [measurlabs.com]
- 2. drugfuture.com [drugfuture.com]
- 3. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 4. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 5. thermopycnometer.com [thermopycnometer.com]

- To cite this document: BenchChem. [cupric fluoride molar mass and density]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029767#cupric-fluoride-molar-mass-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com